molecular formula C25H24N4O6S B2680799 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1428355-54-7

3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2680799
CAS No.: 1428355-54-7
M. Wt: 508.55
InChI Key: COFAVGKPQUAZFZ-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C25H24N4O6S and its molecular weight is 508.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Azetidinone Formation and Beta-Lactam Reactions : Research involving beta-lactam and azetidinone compounds, closely related to the chemical structure , explores the mechanisms and outcomes of their reactions. For instance, a study delved into the thermolysis of a spiro-fused beta-lactam oxadiazoline precursor, highlighting complex reaction pathways that did not follow expected routes to azetinone but instead led to various rearrangement products. This study provides insight into the intricate behaviors of these compounds under specific conditions (Zoghbi & Warkentin, 1992).

Crystal Packing of Methoxybenzyl Oxadiazoles : Understanding the solid-state arrangement of methoxybenzyl oxadiazoles contributes to our comprehension of their potential applications. Investigations into the crystal and molecular structures of these compounds revealed differences in their molecular packing arrangements, influenced by their shapes and the nature of their substituents. Such studies can aid in designing materials with desired physical properties (Khan et al., 2014).

Biological Activities and Applications

Enzyme Inhibition : Novel heterocyclic compounds derived from structures similar to 3-(2-Methoxybenzyl)-5-(1-((2-phenylthiazol-4-yl)methyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate have been synthesized and evaluated for their potential as enzyme inhibitors. These studies are crucial for the development of new therapeutic agents, as enzyme inhibition can play a significant role in treating various diseases (Bekircan et al., 2015).

Quantum Chemical Calculations : Quantum chemical studies on related compounds provide valuable insights into their electronic structures and chemical reactivities. Such analyses are essential for predicting the behavior of these compounds in various environments and for designing molecules with optimized properties for specific applications (Kotan & Yuksek, 2021).

Antimicrobial and Antifungal Screening : The synthesis of thiazolidinone and oxadiazole derivatives incorporating the phenylthiazole structure has shown promising results in antimicrobial and antifungal screenings. This research indicates the potential of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Desai et al., 2013).

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5-[1-[(2-phenyl-1,3-thiazol-4-yl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S.C2H2O4/c1-28-20-10-6-5-9-17(20)11-21-25-22(29-26-21)18-12-27(13-18)14-19-15-30-23(24-19)16-7-3-2-4-8-16;3-1(4)2(5)6/h2-10,15,18H,11-14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFAVGKPQUAZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)CC4=CSC(=N4)C5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.